molecular formula C16H25NO7S2 B12620379 C16H25NO7S2

C16H25NO7S2

Cat. No.: B12620379
M. Wt: 407.5 g/mol
InChI Key: ZBIQXTUJRJBSOV-WFASDCNBSA-N
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Description

. This compound is a complex organic molecule that contains various functional groups, including sulfonamides, esters, and methoxy groups. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-4-methanesulfonyl-2-[(4-methoxybenzene)sulfonamido]butanoate involves multiple steps. One efficient method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions . The process includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-4-methanesulfonyl-2-[(4-methoxybenzene)sulfonamido]butanoate: undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group yields sulfonic acids, while reduction of the ester group yields alcohols.

Scientific Research Applications

Tert-butyl (2R)-4-methanesulfonyl-2-[(4-methoxybenzene)sulfonamido]butanoate: has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-4-methanesulfonyl-2-[(4-methoxybenzene)sulfonamido]butanoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pathways involved include enzyme inhibition and modulation of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2R)-4-methanesulfonyl-2-[(4-methoxybenzene)sulfonamido]butanoate: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonamide and ester groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C16H25NO7S2

Molecular Weight

407.5 g/mol

IUPAC Name

(3S,4R)-N-(2,2-dimethoxyethyl)-4-(2-methoxy-5-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C16H25NO7S2/c1-11-5-6-13(22-2)14(7-11)26(20,21)15-10-25(18,19)9-12(15)17-8-16(23-3)24-4/h5-7,12,15-17H,8-10H2,1-4H3/t12-,15-/m0/s1

InChI Key

ZBIQXTUJRJBSOV-WFASDCNBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC(OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)C2CS(=O)(=O)CC2NCC(OC)OC

Origin of Product

United States

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